Cas no 150322-05-7 (5-Carboxytetramethylrhodamine)

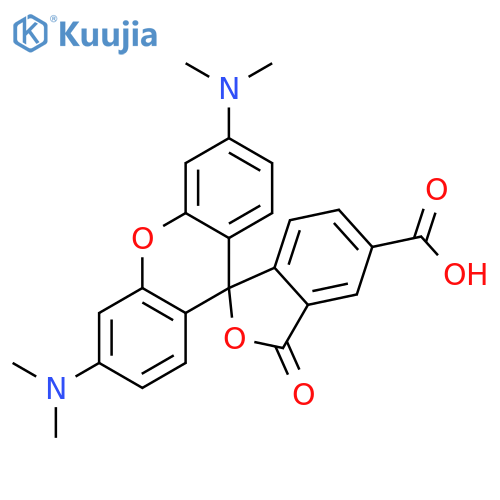

5-Carboxytetramethylrhodamine structure

商品名:5-Carboxytetramethylrhodamine

5-Carboxytetramethylrhodamine 化学的及び物理的性質

名前と識別子

-

- Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylicacid, 3',6'-bis(dimethylamino)-3-oxo-

- 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid

- 5-carboxy Tamra

- 5-carboxytetramethylrhodamine

- 5-TAMRA

- 3',6'-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid

- Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo-

- DTXSID60404868

- HY-D0941

- PD164872

- MFCD04221426

- SY333000

- 3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid

- SCHEMBL16974362

- 150322-05-7

- BCP08299

- AKOS024283398

- 5(6)-Tetramethylrhodaminecarboxylic Acid

- CS-0021775

- MS-27647

- 3',6'-Bis(Dimethylamino)-1-oxo-spiro[isobenzofuran-3,9'-xanthene]-5-carboxylic acid; 3',6'-bis(dimethylamino)-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carbox

- 3 inverted exclamation mark ,6 inverted exclamation mark -Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9 inverted exclamation mark -xanthene]-5-carboxylic Acid

- ST067127

- 5-Carboxytetramethylrhodamine

-

- インチ: InChI=1S/C25H22N2O5/c1-26(2)15-6-9-19-21(12-15)31-22-13-16(27(3)4)7-10-20(22)25(19)18-8-5-14(23(28)29)11-17(18)24(30)32-25/h5-13H,1-4H3,(H,28,29)

- InChIKey: DCVXPZDNLDPUES-UHFFFAOYSA-N

- ほほえんだ: CN(C)C1=CC2OC3C(C4(C5C(=CC(C(O)=O)=CC=5)C(=O)O4)C=2C=C1)=CC=C(N(C)C)C=3

計算された属性

- せいみつぶんしりょう: 430.15300

- どういたいしつりょう: 430.15287181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 3

- 複雑さ: 723

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 79.3Ų

じっけんとくせい

- 密度みつど: 1.43±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (9.9E-6 g/L) (25 ºC),

- PSA: 97.05000

- LogP: 3.72780

5-Carboxytetramethylrhodamine セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

- 福カードFコード:8-10

- セキュリティ用語:R22;R24/25

5-Carboxytetramethylrhodamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P001MZD-25mg |

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo- |

150322-05-7 | 98% | 25mg |

$91.00 | 2024-06-20 | |

| 1PlusChem | 1P001MZD-50mg |

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo- |

150322-05-7 | 98% | 50mg |

$124.00 | 2024-06-20 | |

| MedChemExpress | HY-D0941-50mg |

5-Carboxytetramethylrhodamine |

150322-05-7 | 98.85% | 50mg |

¥800 | 2024-05-25 | |

| MedChemExpress | HY-D0941-100mg |

5-Carboxytetramethylrhodamine |

150322-05-7 | 98.85% | 100mg |

¥1400 | 2024-05-25 | |

| 1PlusChem | 1P001MZD-100mg |

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo- |

150322-05-7 | 98% | 100mg |

$191.00 | 2024-06-20 | |

| Ambeed | A281224-50mg |

3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid |

150322-05-7 | 98+% | 50mg |

$124.0 | 2024-08-03 | |

| Ambeed | A281224-25mg |

3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid |

150322-05-7 | 98+% | 25mg |

$77.0 | 2024-08-03 | |

| Ambeed | A281224-100mg |

3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid |

150322-05-7 | 98+% | 100mg |

$216.0 | 2024-08-03 | |

| MedChemExpress | HY-D0941-25mg |

5-Carboxytetramethylrhodamine |

150322-05-7 | 98.85% | 25mg |

¥500 | 2024-05-25 |

5-Carboxytetramethylrhodamine 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

150322-05-7 (5-Carboxytetramethylrhodamine) 関連製品

- 29512-46-7(6'-(Diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one)

- 167095-10-5(5-Aminotetramethyl Rhodamine)

- 34372-72-0(Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-)

- 509-34-2(Rhodamine B base)

- 6359-29-1(Mordant Red 15)

- 159435-10-6(6-Aminotetramethyl Rhodamine)

- 34791-86-1(Heat(Pressure) Sensitive Rose Red TF-R1)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:150322-05-7)5-Carboxytetramethylrhodamine

清らかである:99%

はかる:100mg

価格 ($):194.0